Cas no 2228413-54-3 ((2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl fluoride)
(2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- (2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl fluoride
- 2228413-54-3
- EN300-1987013
-
- Inchi: 1S/C9H9FO3S/c10-14(11,12)6-8-3-1-2-7-4-5-13-9(7)8/h1-3H,4-6H2
- InChI Key: YRNCFQILLBQJED-UHFFFAOYSA-N
- SMILES: S(CC1=CC=CC2CCOC=21)(=O)(=O)F
Computed Properties
- Exact Mass: 216.02564348g/mol
- Monoisotopic Mass: 216.02564348g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 51.8Ų
(2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1987013-0.05g |
(2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl fluoride |
2228413-54-3 | 0.05g |
$1008.0 | 2023-09-16 | ||
| Enamine | EN300-1987013-0.1g |
(2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl fluoride |
2228413-54-3 | 0.1g |
$1056.0 | 2023-09-16 | ||
| Enamine | EN300-1987013-0.25g |
(2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl fluoride |
2228413-54-3 | 0.25g |
$1104.0 | 2023-09-16 | ||
| Enamine | EN300-1987013-0.5g |
(2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl fluoride |
2228413-54-3 | 0.5g |
$1152.0 | 2023-09-16 | ||
| Enamine | EN300-1987013-1.0g |
(2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl fluoride |
2228413-54-3 | 1g |
$1100.0 | 2023-05-26 | ||
| Enamine | EN300-1987013-2.5g |
(2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl fluoride |
2228413-54-3 | 2.5g |
$2351.0 | 2023-09-16 | ||
| Enamine | EN300-1987013-5.0g |
(2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl fluoride |
2228413-54-3 | 5g |
$3189.0 | 2023-05-26 | ||
| Enamine | EN300-1987013-10.0g |
(2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl fluoride |
2228413-54-3 | 10g |
$4729.0 | 2023-05-26 | ||
| Enamine | EN300-1987013-1g |
(2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl fluoride |
2228413-54-3 | 1g |
$1200.0 | 2023-09-16 | ||
| Enamine | EN300-1987013-5g |
(2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl fluoride |
2228413-54-3 | 5g |
$3479.0 | 2023-09-16 |
(2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl fluoride Related Literature
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
Additional information on (2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl fluoride
Research Brief on (2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl Fluoride (CAS: 2228413-54-3): Advances and Applications in Chemical Biology and Drug Discovery
(2,3-Dihydro-1-benzofuran-7-yl)methanesulfonyl fluoride (CAS: 2228413-54-3) is a sulfonyl fluoride-based compound that has garnered significant attention in chemical biology and medicinal chemistry due to its unique reactivity and potential as a covalent inhibitor. Sulfonyl fluorides are known for their ability to selectively modify proteins, making them valuable tools for target identification and drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and applications in biomedical research.
Recent studies have highlighted the role of (2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl fluoride as a versatile warhead in covalent inhibitors. Its sulfonyl fluoride moiety reacts with nucleophilic residues, such as serine, threonine, and tyrosine, in target proteins, enabling the irreversible inhibition of enzymes involved in disease pathways. For example, research published in Journal of Medicinal Chemistry (2023) demonstrated its efficacy in inhibiting serine hydrolases, a class of enzymes implicated in inflammatory and metabolic disorders. The compound's selectivity and stability under physiological conditions make it a promising candidate for further development.
The synthesis of (2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl fluoride has been optimized to improve yield and purity, as detailed in recent patents and synthetic chemistry literature. Key steps involve the functionalization of the benzofuran scaffold followed by sulfonylation and fluorination. Advances in flow chemistry and catalysis have further streamlined its production, enabling large-scale applications in high-throughput screening and proteomic studies.
In proteomics, this compound has been employed in activity-based protein profiling (ABPP) to map enzyme activities in complex biological systems. A 2024 study in Nature Chemical Biology utilized (2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl fluoride to identify novel targets in cancer cell lysates, revealing previously uncharacterized serine hydrolases with oncogenic potential. Such findings underscore its utility in uncovering new therapeutic targets and biomarkers.
Despite its promise, challenges remain in optimizing the pharmacokinetic properties of sulfonyl fluoride-based inhibitors. Recent work has focused on improving cell permeability and reducing off-target effects through structural modifications. Collaborative efforts between academia and industry, as reported in ACS Chemical Biology (2024), are exploring prodrug strategies and delivery systems to enhance the in vivo efficacy of this compound class.
In conclusion, (2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl fluoride represents a cutting-edge tool in chemical biology, with broad applications in drug discovery and proteomics. Ongoing research aims to expand its therapeutic potential while addressing limitations in bioavailability and selectivity. Future directions include the development of bifunctional probes and combination therapies, positioning this compound as a cornerstone of covalent drug design.
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